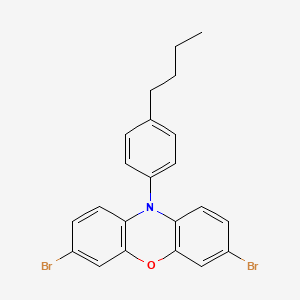
3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine: is a brominated phenoxazine derivative. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 7, and a butylphenyl group at position 10.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine typically involves the bromination of a phenoxazine precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent under controlled temperature and time conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of phenoxazine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated phenoxazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Phenoxazine oxides.
Reduction: Debrominated phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine is used as a building block in organic synthesis, particularly in the development of new materials and dyes.
Biology: In biological research, this compound can be used as a fluorescent probe due to its unique photophysical properties.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine involves its interaction with molecular targets through its bromine atoms and phenoxazine core. These interactions can lead to various biological effects, depending on the specific application. The molecular pathways involved may include electron transfer processes and binding to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
- 3,7-Dibromo-10-ethyl-10H-phenothiazine
- 3,7-Dibromo-10-hexylphenothiazine
- 3,7-Dibromo-10-(2-methoxyphenyl)phenothiazine
Comparison: Compared to these similar compounds, 3,7-Dibromo-10-(4-butylphenyl)-10h-phenoxazine is unique due to the presence of the butylphenyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications in materials science and biological research.
Eigenschaften
CAS-Nummer |
536762-20-6 |
|---|---|
Molekularformel |
C22H19Br2NO |
Molekulargewicht |
473.2 g/mol |
IUPAC-Name |
3,7-dibromo-10-(4-butylphenyl)phenoxazine |
InChI |
InChI=1S/C22H19Br2NO/c1-2-3-4-15-5-9-18(10-6-15)25-19-11-7-16(23)13-21(19)26-22-14-17(24)8-12-20(22)25/h5-14H,2-4H2,1H3 |
InChI-Schlüssel |
YIUXVMNZXOLRHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)OC4=C2C=CC(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


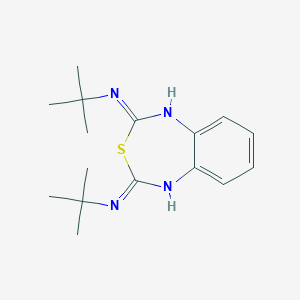
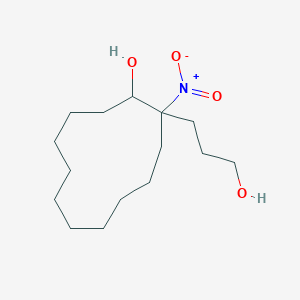
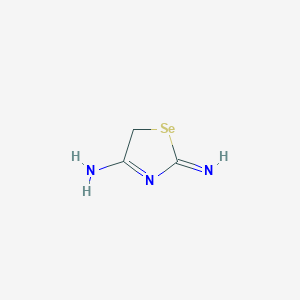
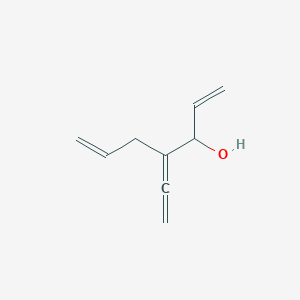


![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
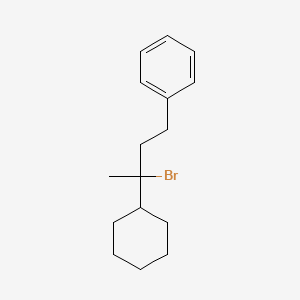
![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)

